
Agn-PC-0nig3R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nig3R is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its distinctive molecular structure and significant reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nig3R typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver ions in the presence of a stabilizing agent. For instance, a study on the optimization of silver nanoparticle synthesis by chemical reduction highlighted the use of silver nitrate (AgNO3), sodium citrate (TSC), and sodium borohydride (NaBH4) under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reduction processes. These methods are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated control systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0nig3R undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include silver nitrate, sodium citrate, and sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of this compound can lead to the formation of silver nanoparticles with varying sizes and shapes .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nig3R has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of Agn-PC-0nig3R involves its interaction with molecular targets and pathways within biological systems. For instance, silver nanoparticles derived from this compound have been shown to exert antimicrobial effects by disrupting the cell membrane and interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Agn-PC-0nig3R include other silver-based nanoparticles and compounds such as silver nitrate and silver chloride. These compounds share some common properties but differ in their specific applications and reactivity.
Uniqueness
This compound stands out due to its unique molecular structure and the ability to form stable nanoparticles with distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring high precision and efficiency.
Eigenschaften
CAS-Nummer |
61075-02-3 |
|---|---|
Molekularformel |
C16H15ClN2O3 |
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
ethyl 4-(6-chloropyridazin-3-yl)oxy-3-prop-2-enylbenzoate |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-5-11-10-12(16(20)21-4-2)6-7-13(11)22-15-9-8-14(17)18-19-15/h3,6-10H,1,4-5H2,2H3 |
InChI-Schlüssel |
JDMHOOYOQMQXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
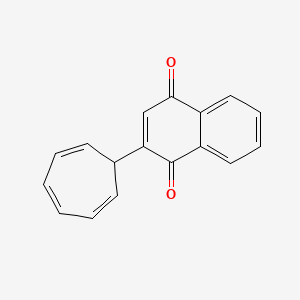
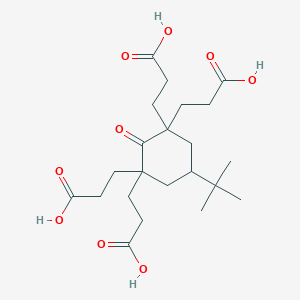
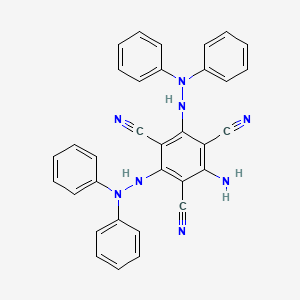
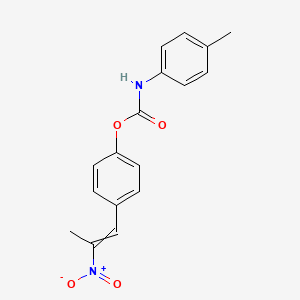

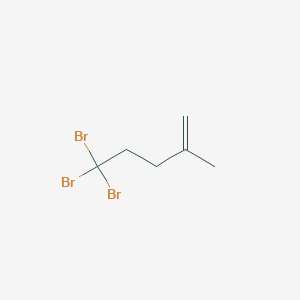
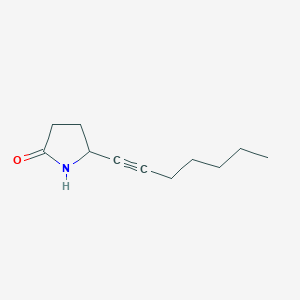
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)
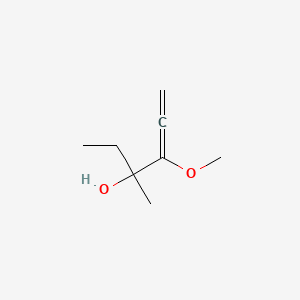
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

